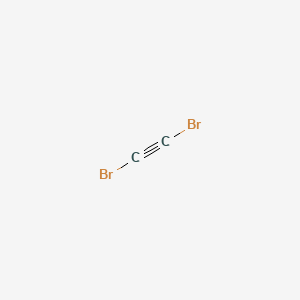
Dibromoacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoacetylene is a molecular chemical compound with the formula C₂Br₂. It is characterized by the presence of an acetylene group where both hydrogen atoms are substituted by bromine atoms. This compound is known for its explosive nature and sensitivity to air, making it a subject of interest in various chemical studies .
Méthodes De Préparation
Dibromoacetylene can be synthesized through several methods:
Reaction with 1,1,2-tribromoethylene and potassium hydroxide: This method is hazardous due to the risk of explosions.
Reaction of acetylene with phenyl lithium: At -50°C, acetylene reacts with phenyl lithium to form lithium acetylide, which then reacts with bromine to yield this compound.
Reaction with sodium hypobromite (NaOBr): This is another method to synthesize this compound.
Analyse Des Réactions Chimiques
Dibromoacetylene undergoes various chemical reactions:
Applications De Recherche Scientifique
Dibromoacetylene has several applications in scientific research:
Chemistry: It is used in the synthesis of various brominated compounds and as a reagent in organic synthesis.
Material Science:
Industrial Applications: Due to its reactivity, this compound is used in the production of other brominated chemicals.
Mécanisme D'action
The mechanism of action of dibromoacetylene involves its high reactivity due to the presence of the acetylene group substituted with bromine atoms. This reactivity makes it prone to spontaneous combustion in air, producing black sooty smoke and a red flame . When heated, it explodes, yielding carbon and other substances .
Comparaison Avec Des Composés Similaires
Dibromoacetylene can be compared with other similar compounds such as:
1,2-Dibromoethylene: This compound also contains bromine atoms attached to a carbon-carbon double bond but differs in its reactivity and applications.
1,2-Dibromoethane: Known for its use as a pesticide and in leaded gasoline, it has different industrial applications compared to this compound.
This compound stands out due to its unique reactivity and potential for polymerization, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
624-61-3 |
|---|---|
Formule moléculaire |
C2Br2 |
Poids moléculaire |
183.83 g/mol |
Nom IUPAC |
1,2-dibromoethyne |
InChI |
InChI=1S/C2Br2/c3-1-2-4 |
Clé InChI |
JNFBOWNNNAHVNZ-UHFFFAOYSA-N |
SMILES canonique |
C(#CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



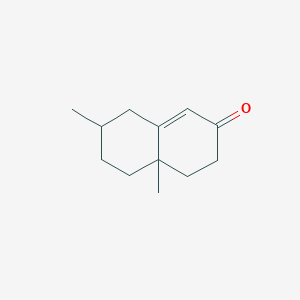
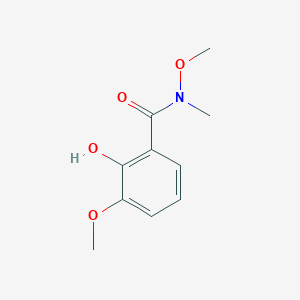
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
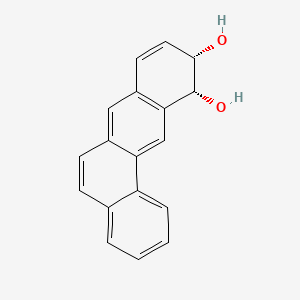
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
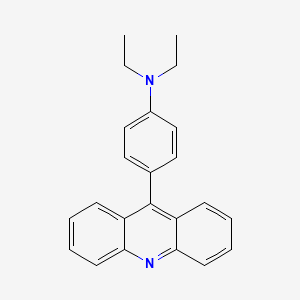
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
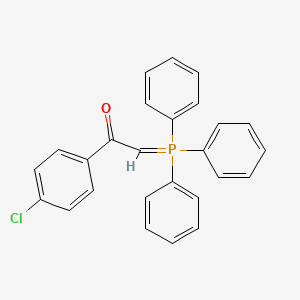
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
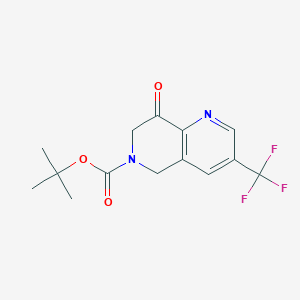
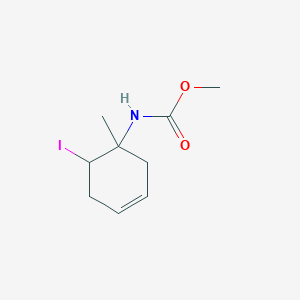
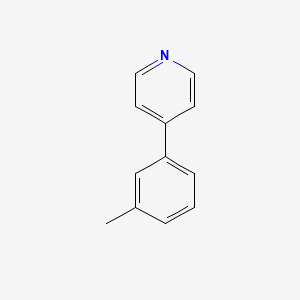
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
